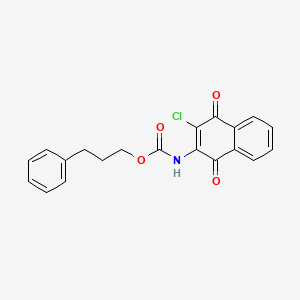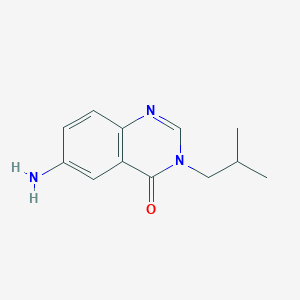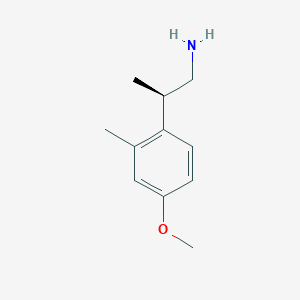
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, also known as 4-Methylmethcathinone or 4-MMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, in recent years, it has also gained attention in the scientific research community due to its potential therapeutic effects.
Mecanismo De Acción
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria, alertness, and energy. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of neurotransmitter reuptake and the stimulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. It also leads to increased energy, alertness, and euphoria. Long-term use can lead to addiction and other negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine in lab experiments is its relatively simple synthesis method. Additionally, it has a similar mechanism of action to other psychoactive substances, making it a useful tool for studying the effects of these types of drugs on the brain. However, its recreational use and potential for addiction make it a controversial substance to work with, and caution should be taken when conducting experiments with it.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. One area of interest is its potential therapeutic effects, particularly in the treatment of depression, anxiety, and addiction. Additionally, research could focus on its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action and long-term effects of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.
Métodos De Síntesis
The synthesis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine involves the reaction of 4-methylpropiophenone with methanol and hydrochloric acid to form 4-methoxyphenyl-2-methylpropan-1-one. This intermediate is then reacted with methylamine to produce (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Research on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine has mainly focused on its potential therapeutic effects. Studies have shown that it has a similar mechanism of action to other psychoactive substances, such as amphetamines and cocaine, and may have potential as a treatment for conditions such as depression, anxiety, and addiction. Additionally, research has suggested that it may have neuroprotective effects and could be used to treat neurodegenerative diseases.
Propiedades
IUPAC Name |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWYBSCMVBWNY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)
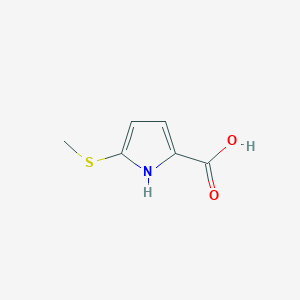
![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)
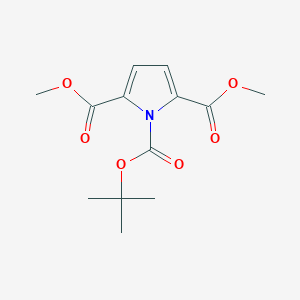
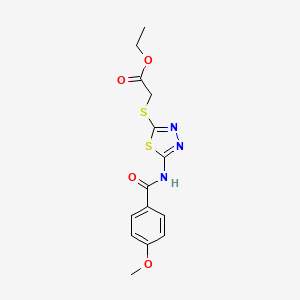
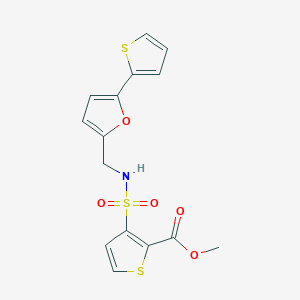
![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2449211.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)
![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)
![1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2449214.png)
![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)
